3-(Dimethylamino)-1-propanol hydrochloride
Overview
Description
3-(Dimethylamino)-1-propanol hydrochloride: is an organic compound with the molecular formula C5H14ClNO. It is a colorless to pale yellow liquid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing 3-(Dimethylamino)-1-propanol hydrochloride involves the reductive amination of 3-chloropropanol with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 3-(Dimethylamino)-1-propanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes, followed by purification steps such as distillation and crystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Dimethylamino)-1-propanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or other organic compounds.
Scientific Research Applications
Chemistry: 3-(Dimethylamino)-1-propanol hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of surfactants and polymers.
Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active molecules and as a building block for the development of new drugs.
Medicine: The compound is used in the synthesis of pharmaceutical agents, including drugs that target the central nervous system and other therapeutic areas.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-propanol hydrochloride depends on its specific application. In general, the compound can act as a nucleophile in chemical reactions, participating in the formation of various chemical bonds. Its dimethylamino group can interact with electrophilic centers, facilitating substitution and addition reactions.
Comparison with Similar Compounds
Dimethylaminopropylamine: This compound is similar in structure but has an additional amine group, making it a diamine.
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to a nitrogen atom.
Uniqueness: 3-(Dimethylamino)-1-propanol hydrochloride is unique due to its specific structure, which includes both a hydroxyl group and a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(dimethylamino)propan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-6(2)4-3-5-7;/h7H,3-5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMJCTFQUXKJOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201010216 | |
Record name | 3-(dimethylamino)-1-propanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201010216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117829-74-0 | |
Record name | 1-Propanol, 3-(dimethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117829-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-1-propanol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117829740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(dimethylamino)-1-propanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201010216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylamino)-1-propanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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